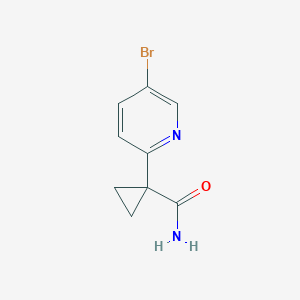

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-2-7(12-5-6)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURVNSLCBQJNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Cyclopropanation

A foundational approach involves the use of ethylmagnesium bromide (EtMgBr) to construct the cyclopropane ring. In one protocol, 5-bromo-2-pyridinecarbonitrile reacts with EtMgBr in the presence of titanium(IV) isopropoxide at −78°C, followed by boron trifluoride diethyl etherate (BF₃·OEt₂) quenching. This two-step process yields 1-(5-bromopyridin-2-yl)cyclopropanamine at 30% efficiency after column chromatography.

Reaction Conditions :

-

Step 1 : EtMgBr (3M in Et₂O, 4.0 mL) added to 5-bromo-2-pyridinecarbonitrile (1.0 g) in diethyl ether at −78°C with Ti(OiPr)₄ (1.7 mL).

-

Step 2 : BF₃·OEt₂ (1.55 g) added, stirred for 2 h, followed by acidic workup and basification.

Limitations : Low yield (30%) due to competing side reactions and sensitivity to moisture.

Acylation of Aminopyridine Derivatives

Direct Acylation with Cyclopropanecarbonyl Chloride

A high-yielding method involves reacting 4-bromopyridin-2-amine with cyclopropanecarbonyl chloride in dichloromethane (DCM) and pyridine at 0°C. This one-pot reaction achieves 83.7% yield after solvent removal and crystallization.

Procedure :

-

4-Bromopyridin-2-amine (3.00 g) dissolved in DCM (40 mL).

-

Cyclopropanecarbonyl chloride (1.73 mL) added dropwise at 0°C, stirred for 6 h at room temperature.

Advantages : Scalability, minimal purification required.

Microwave-Assisted Acylation

Recent advancements employ microwave irradiation for rapid amide bond formation. For example, N-(5-bromo-triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is synthesized via microwave-mediated tandem reactions between enaminonitriles and benzohydrazides. This method eliminates catalysts, reduces reaction time, and improves yields (78%).

Conditions :

Cross-Coupling Reactions for Structural Diversification

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling introduces aryl groups to the pyridine core. For instance, N-(5-bromo-triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide reacts with 4-(hydroxymethyl)phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water. This method achieves 78% yield and enables late-stage functionalization.

Optimized Parameters :

Buchwald-Hartwig Amination

Though less common, this method forms C–N bonds between bromopyridines and amines. For example, 5-bromopyridin-2-amine reacts with cyclopropanecarboxamide derivatives using Pd₂(dba)₃ and Xantphos, though yields are moderate (50–60%).

Comparative Analysis of Synthesis Methods

Table 1. Efficiency and Conditions of Key Methods

Chemical Reactions Analysis

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common reagents used in these reactions include sodium carbonate, sulfuric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide as an antitumor agent. Research indicates that derivatives of brominated pyridines exhibit significant inhibition of various cancer cell lines. For instance, compounds similar to this one have shown promising results against PI3Kα kinase, which plays a crucial role in cancer cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain pyridine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may contribute to the development of new anti-inflammatory drugs .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. For example, its interaction with protein kinases has been explored, revealing potential pathways for drug development targeting specific signaling cascades involved in disease processes .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications .

Research Findings

Case Studies

Several case studies have documented the efficacy of pyridine-based compounds similar to this compound:

- Antitumor Screening : A study evaluated a series of brominated pyridine derivatives for their cytotoxicity against breast cancer cells, demonstrating that modifications in the pyridine ring significantly influenced their activity .

- Inflammation Models : In vivo models assessing the anti-inflammatory properties of pyridine derivatives showed reduced levels of inflammatory markers following treatment with compounds structurally related to this compound .

- Enzyme Interaction Studies : Research utilizing molecular docking techniques indicated that certain derivatives could effectively bind to target enzymes involved in metabolic pathways relevant to cancer progression .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes and receptors, influencing their activity. The cyclopropanecarboxamide group may also play a role in modulating the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide can be compared with similar compounds such as N-(5-bromopyridin-2-yl)cyclopropanecarboxamide While both compounds share the bromopyridine and cyclopropanecarboxamide groups, differences in their specific structures and substituents can lead to variations in their chemical reactivity and biological activities

Biological Activity

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including metabolism, cell differentiation, and neuroinflammation. The compound's unique structure allows it to interact with specific biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a brominated pyridine ring and a cyclopropanecarboxamide moiety. This configuration is significant for its biological activity, as the cyclopropane structure contributes to the compound's conformational flexibility and binding affinity.

This compound primarily acts as an inhibitor of GSK-3β. The inhibition of this kinase has been linked to several beneficial effects in cellular models, particularly in neurodegenerative diseases such as Alzheimer's. The compound's binding mode involves interactions with the active site of GSK-3β, which can lead to reduced phosphorylation of tau proteins and decreased amyloid-beta accumulation.

Biological Activity Data

Recent studies have reported various aspects of the biological activity of this compound, summarized in the following table:

| Activity | IC50 Value (nM) | Cell Type | Notes |

|---|---|---|---|

| GSK-3β Inhibition | 70 | HT-22 Cells | Effective in reducing hyperphosphorylated tau levels |

| Cytotoxicity | >100 | BV-2 Cells | No significant decrease in viability at concentrations up to 100 µM |

| Neuroprotective Effects | N/A | Mouse Models | Restored cell viability after okadaic acid treatment |

Study 1: GSK-3β Inhibition and Neuroprotection

In a study exploring novel GSK-3β inhibitors, this compound was evaluated for its ability to inhibit GSK-3β in cellular models. The compound demonstrated an IC50 value of 70 nM against GSK-3β, highlighting its potency as an inhibitor. Furthermore, it showed neuroprotective effects by restoring cell viability in models subjected to neurotoxic agents such as okadaic acid .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that even at high concentrations (up to 100 µM), there was no significant cytotoxicity observed, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. How can this compound be leveraged in fragment-based drug discovery (FBDD)?

- Methodological Answer :

- Fragment Screening : Use SPR (surface plasmon resonance) or NMR-based screens to identify weak binders.

- Click Chemistry : Attach functional fragments (e.g., azide/alkyne) via the bromine substituent.

- Thermal Shift Assays : Monitor target protein melting temperature shifts upon binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.